![molecular formula C11H18N2 B13565042 4-[(2R)-2-aminopropyl]-N,N-dimethylaniline](/img/structure/B13565042.png)
4-[(2R)-2-aminopropyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2R)-2-aminopropyl]-N,N-dimethylaniline is an organic compound with the molecular formula C11H18N2. It is a derivative of aniline, featuring an amino group attached to a propyl chain and two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-2-aminopropyl]-N,N-dimethylaniline typically involves the reaction of aniline derivatives with appropriate reagents. One common method is the reductive amination of 4-nitro-N,N-dimethylaniline with ®-2-aminopropanol under hydrogenation conditions. The reaction is catalyzed by palladium on carbon (Pd/C) and carried out in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or distillation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(2R)-2-aminopropyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Various nucleophiles such as halides, alcohols, and amines
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Substituted aniline derivatives
Scientific Research Applications
4-[(2R)-2-aminopropyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2R)-2-aminopropyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2R)-2-aminopropyl]-N,N-diethyl-3-methoxyaniline
- 4-[(2R)-2-aminopropyl]-N,N-dimethyl-3-methoxyaniline
- 4-[(2R)-2-aminopropyl]-N,N-dimethyl-2-methoxyaniline
Uniqueness
4-[(2R)-2-aminopropyl]-N,N-dimethylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the (2R)-2-aminopropyl group and the dimethylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-[(2R)-2-aminopropyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H18N2/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3/t9-/m1/s1 |
InChI Key |
RWZBJXQDQJZOLY-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)N(C)C)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



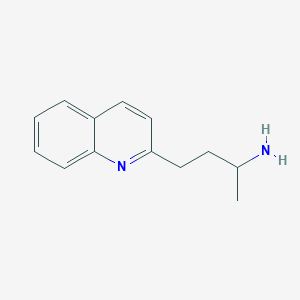
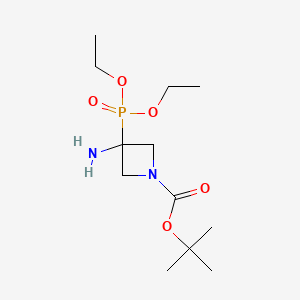
![methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride](/img/structure/B13564982.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate](/img/structure/B13564988.png)
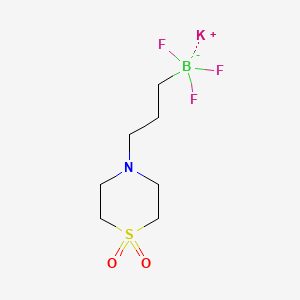


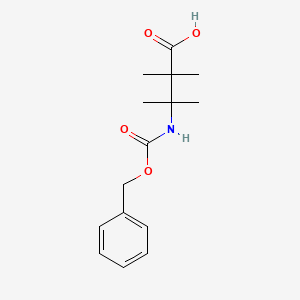
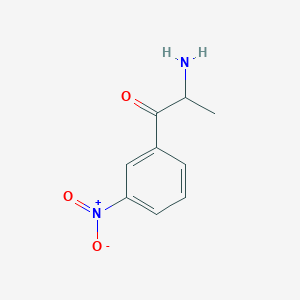

![Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride](/img/structure/B13565024.png)
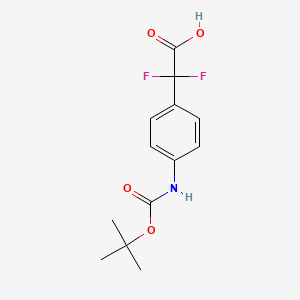
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B13565049.png)
